molecular formula C12H15F2N3O B13714403 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide

Cat. No.: B13714403
M. Wt: 255.26 g/mol
InChI Key: UGMGXMOXXYIEGL-UHFFFAOYSA-N
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Description

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the difluoropyrrolidine derivative with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield amines.

Scientific Research Applications

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.

Comparison with Similar Compounds

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide can be compared with other similar compounds, such as:

    3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethylbenzamide: This compound has an additional methyl group on the nitrogen atom, which may affect its chemical properties and biological activity.

    3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide: This compound has an ethyl group instead of a methyl group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide

InChI

InChI=1S/C12H15F2N3O/c1-16-11(18)8-2-3-10(9(15)6-8)17-5-4-12(13,14)7-17/h2-3,6H,4-5,7,15H2,1H3,(H,16,18)

InChI Key

UGMGXMOXXYIEGL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N2CCC(C2)(F)F)N

Origin of Product

United States

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